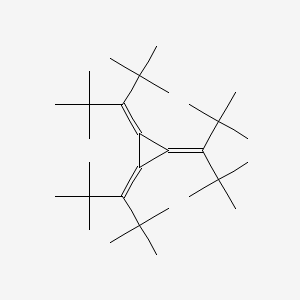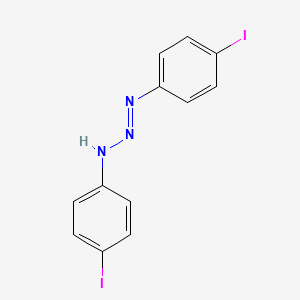
1-Triazene, 1,3-bis(4-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triazene, 1,3-bis(4-iodophenyl)- is a compound belonging to the triazene family, characterized by the presence of a diazoamino group (-N=NN-) with two iodine-substituted phenyl groups. Triazenes have been studied for their interesting structural, biological, pharmacological, and reactivity features .
Méthodes De Préparation
The synthesis of 1-Triazene, 1,3-bis(4-iodophenyl)- typically involves the reaction of 4-iodoaniline with nitrous acid to form the corresponding diazonium salt, which is then coupled with another molecule of 4-iodoaniline under basic conditions . This method is commonly used in laboratory settings. Industrial production methods may involve similar steps but are optimized for larger scales and higher yields.
Analyse Des Réactions Chimiques
1-Triazene, 1,3-bis(4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Triazene, 1,3-bis(4-iodophenyl)- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antitubercular agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the synthesis of dyes and pigments due to its ability to undergo substitution reactions.
Mécanisme D'action
The mechanism of action of 1-Triazene, 1,3-bis(4-iodophenyl)- involves its interaction with biological molecules through its diazoamino group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. The molecular targets include enzymes and DNA, and the pathways involved often result in the inhibition of cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
1-Triazene, 1,3-bis(4-iodophenyl)- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Lacks the iodine substituents, making it less reactive in substitution reactions.
1,3-Bis(4-nitrophenyl)triazene: Contains nitro groups instead of iodine, which alters its electronic properties and reactivity.
1,3-Bis(2-chloro-4-nitrophenyl)triazene: Has both chloro and nitro groups, providing different reactivity and biological activity
Propriétés
Numéro CAS |
62807-94-7 |
|---|---|
Formule moléculaire |
C12H9I2N3 |
Poids moléculaire |
449.03 g/mol |
Nom IUPAC |
4-iodo-N-[(4-iodophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9I2N3/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |
Clé InChI |
UNCVHPJIOBOQQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



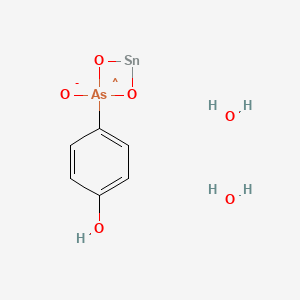
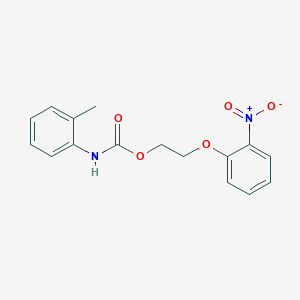
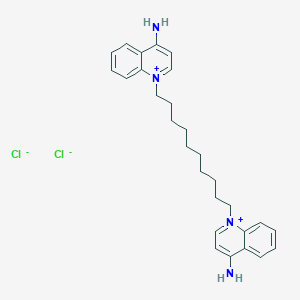
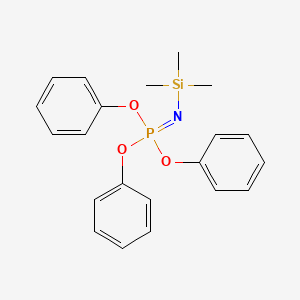
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
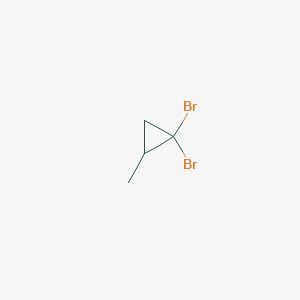
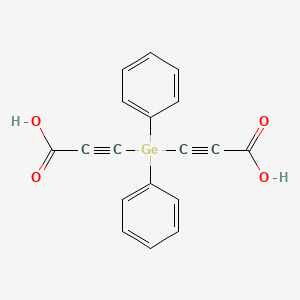
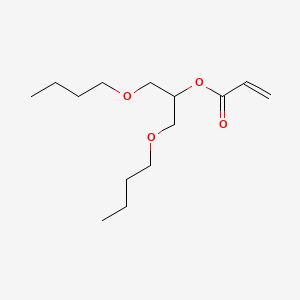
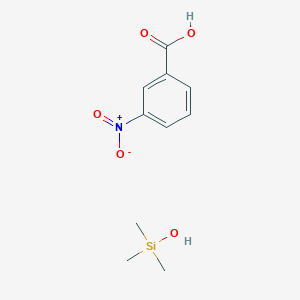
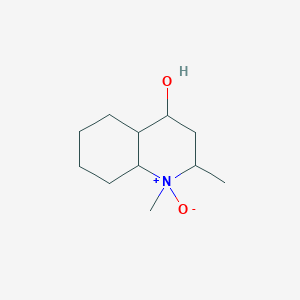

![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
